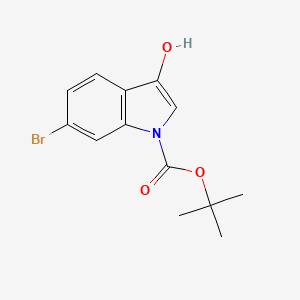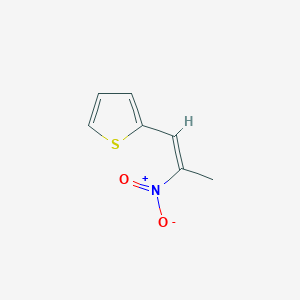![molecular formula C7H6BrN3O B3231366 2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1319067-40-7](/img/structure/B3231366.png)
2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
Scientific Research Applications
Herbicidal Activity
Compounds including N-aryl[1,2,4]triazolo[1,5-a]pyridine derivatives have been identified to possess significant herbicidal properties. A study by Moran (2003) discusses the synthesis of various substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine sulfonamide compounds, demonstrating their effectiveness as herbicides across a broad spectrum of vegetation at low application rates (Moran, 2003).
Crystal Structure Analysis
Research into the crystal structures of derivatives of 1,2,4]triazolo[1,5-a]pyridine has provided insights into the material properties of these compounds. Gumus et al. (2019) analyzed the crystal structure and Hirshfeld surface of two such derivatives, contributing to the understanding of their structural properties (Gumus et al., 2019).
Antioxidant Properties
A 2022 study by Smolsky et al. synthesized [1,2,4]triazolo[1,5-a]pyridine derivatives and investigated their antioxidant activity and potential toxicity. This research highlighted the antioxidant properties of certain compounds within this class, particularly those containing bromine atoms (Smolsky et al., 2022).
Synthesis Techniques and Pharmaceutical Applications
El-Kurdi et al. (2021) discussed the efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines, a family of compounds with numerous pharmaceutical applications, via oxidative cyclization. This study contributes to the field by detailing synthesis techniques and characterizing these compounds (El-Kurdi et al., 2021).
Anticancer Effects
A study by Wang et al. (2015) explored the modification of certain [1,2,4]triazolo[1,5-a]pyridine derivatives as PI3K inhibitors for cancer treatment. This research is significant for understanding the anticancer potential of these compounds (Wang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWVYKYYCKLYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B3231285.png)
![[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-](/img/structure/B3231301.png)






![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine, 3-(phenylmethyl)-](/img/structure/B3231355.png)
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B3231357.png)

![7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole](/img/structure/B3231374.png)

